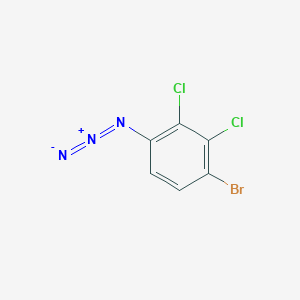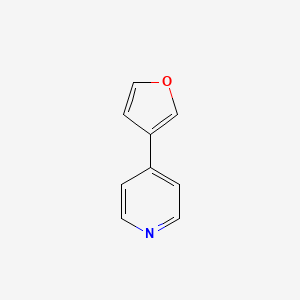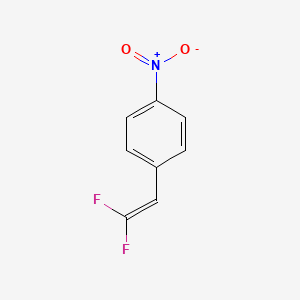
2-(methylsulfanyl)-1H-indole
Descripción general
Descripción
2-(methylsulfanyl)-1H-indole, also known as indole-2-methanesulfonate (IMS), is an organic sulfur compound and a derivative of indole. It is a colorless, volatile liquid with a pungent odor and is soluble in organic solvents. IMS has been used in a variety of scientific applications, including as a reagent in organic synthesis and as a tool in the study of enzyme-catalyzed reactions.
Aplicaciones Científicas De Investigación
DFT, FT-Raman, FTIR, NMR, and UV–Vis Studies
A study by Çatıkkaş, Aktan, and Seferoğlu (2013) utilized computational calculations on a compound closely related to 2-(methylsulfanyl)-1H-indole, focusing on its geometrical optimization and fundamental frequencies. The research provided valuable insights into the electronic and structural properties of such compounds, which can be crucial in understanding their behavior in various scientific applications (Çatıkkaş, Aktan, & Seferoğlu, 2013).
Synthesis of Bifunctionalized Indole Derivatives
Qiu et al. (2014) developed a metal-free synthesis process for bifunctionalized indole derivatives. This innovative approach simultaneously established C-S and C-N bonds, offering a mild and practical route to polyfunctionalized indoles, which are crucial in various fields of chemistry and pharmacology (Qiu et al., 2014).
Sulfenylation of Pyrroles and Indoles
Gilow, Brown, Copeland, and Kelly (1991) explored the methylsulfenylation of pyrroles and indoles, leading to the synthesis of tri- and tetrasubstituted pyrroles and disubstituted indoles. This research contributes to the understanding of how methylthio groups affect electrophilic substitution, which is essential for the development of new compounds in medicinal chemistry (Gilow, Brown, Copeland, & Kelly, 1991).
Palladium-Catalyzed Reactions for Indole Synthesis
Cacchi and Fabrizi (2005) highlighted the significance of palladium-catalyzed reactions in the synthesis and functionalization of indoles. This research opens up new possibilities for creating complex organic compounds using palladium catalysis, which is highly relevant in the synthesis of pharmaceuticals and fine chemicals (Cacchi & Fabrizi, 2005).
Indole Derivative Synthesis for Anion Sensing
Bayindir and Saracoglu (2016) explored the synthesis of 2-alkylated indole derivatives and their application in anion sensing. This study demonstrates the potential use of indole derivatives in developing new sensors, which can be applied in environmental monitoring and analytical chemistry (Bayindir & Saracoglu, 2016).
Indole Derivatives for Biological Activities
Avdeenko, Konovalova, and Yakymenko (2020) synthesized new derivatives of 2,3-dimethylindole, investigating their potential biological activities. This research is significant in the field of drug discovery, as it opens new avenues for developing biologically active compounds (Avdeenko, Konovalova, & Yakymenko, 2020).
Propiedades
IUPAC Name |
2-methylsulfanyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-9-6-7-4-2-3-5-8(7)10-9/h2-6,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEINETSKRAZANU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methylsulfanyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B6599248.png)

![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)

![3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B6599282.png)



![3-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B6599339.png)



![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)
